molecular formula C14H13N3O4S B2775827 4-(4-methoxybenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1708401-70-0

4-(4-methoxybenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2775827
CAS No.: 1708401-70-0
M. Wt: 319.34
InChI Key: NEBWIZWWWZVWPB-UHFFFAOYSA-N
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Description

4-(4-methoxybenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C14H13N3O4S and its molecular weight is 319.34. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

A study highlighted the synthesis of zinc phthalocyanines substituted with benzylideneamino-benzenesulfonamide derivatives, exhibiting properties beneficial for photodynamic therapy (PDT). These compounds, including variations similar to the chemical , demonstrated high singlet oxygen quantum yield, good fluorescence, and appropriate photodegradation quantum yield, important for Type II photosensitization mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activities

Another study focused on the synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones. These compounds were tested against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers, showing moderate to good inhibitory activity. Some compounds were identified as potential agents for cancer treatment due to their ability to inhibit tubulin polymerization (Kamal et al., 2011).

Antimicrobial and Antioxidant Properties

Research into Schiff bases derived from 1,3,4-thiadiazole compounds revealed high DNA protective ability against oxidative damage and strong antimicrobial activity against S. epidermidis. These findings suggest potential for these compounds in developing strategies to minimize cytotoxicity against cancer cells, alongside chemotherapy drugs (Gür et al., 2020).

Corrosion Inhibition

A study on pyridopyrimidinones derivatives assessed their inhibition behavior for the corrosion of carbon steel in sulfamic acid solutions, revealing that these compounds act as mixed-type inhibitors. The adsorption of these compounds follows Langmuir adsorption isotherm, indicating their potential as efficient corrosion inhibitors (Abdallah, Shalabi, & Bayoumy, 2018).

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-21-11-6-4-10(5-7-11)9-17-13-12(3-2-8-15-13)22(19,20)16-14(17)18/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBWIZWWWZVWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=CC=N3)S(=O)(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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